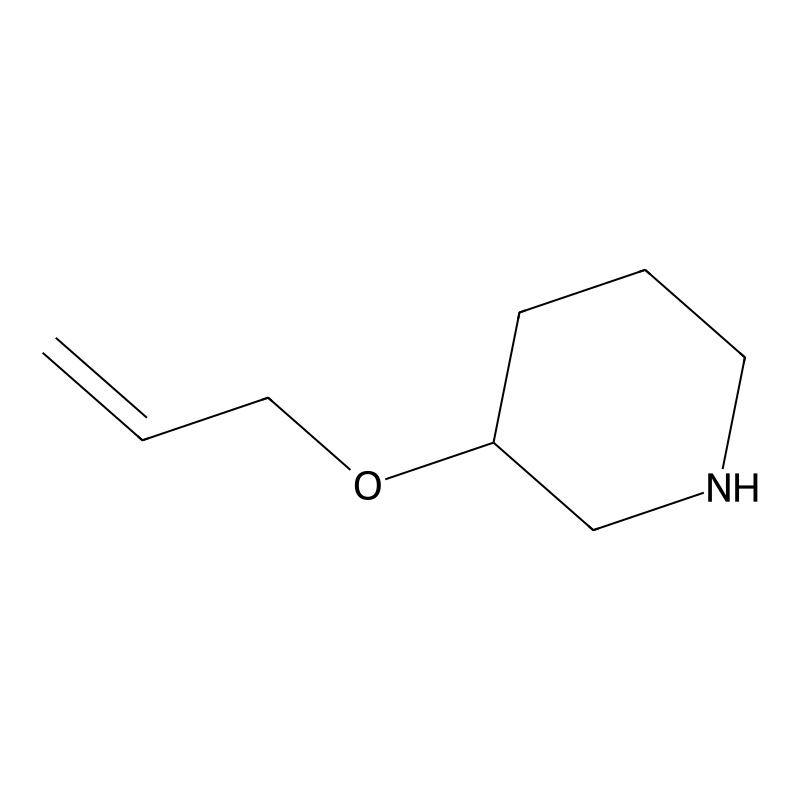

3-(Allyloxy)piperidine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Pharmaceutical Industry

Anticancer Applications

Piperidine and its derivative piperine have shown great therapeutic and clinical potential as anticancer agents .

Methods of Application: Piperine and piperidine have been used alone or in combination with other phytochemicals or conventional anticancer drugs .

Results or Outcomes: Many in vitro and in vivo studies have shown that piperine and piperidine exhibit several anticancer properties . They regulate several crucial signaling pathways essential for the establishment of cancers such as STAT-3, NF-κB, PI3k/Aκt, JNK/p38-MAPK, TGF-ß/SMAD, Smac/DIABLO, p-IκB etc . Both of these phytochemicals lead to inhibition of cell migration and help in cell cycle arrest to inhibit survivability of cancer cells .

Antiviral Applications

Piperidine derivatives have been used as antiviral agents .

Methods of Application: The specific methods of application in antiviral treatments can vary greatly depending on the virus being targeted and the specific derivative being used .

Results or Outcomes: While the specific outcomes can vary, piperidine derivatives have generally shown promise in inhibiting viral replication .

Antimalarial Applications

Piperidine derivatives have also found use in the treatment of malaria .

Methods of Application: Again, the specific methods of application can vary, but often involve the administration of a drug containing the piperidine derivative .

Results or Outcomes: These derivatives have shown effectiveness in inhibiting the life cycle of the malaria parasite .

Antimicrobial and Antifungal Applications

Piperidine derivatives have been used as antimicrobial and antifungal agents .

Methods of Application: The methods of application can include topical application or oral administration, depending on the specific derivative and the condition being treated .

Results or Outcomes: These derivatives have shown effectiveness in inhibiting the growth of various bacteria and fungi .

Antihypertensive Applications

Piperidine derivatives have been used in the treatment of hypertension .

Methods of Application: These derivatives are typically administered orally as part of an antihypertensive medication .

Results or Outcomes: They have shown effectiveness in lowering blood pressure in hypertensive patients .

3-(Allyloxy)piperidine is a chemical compound characterized by the presence of a piperidine ring substituted with an allyloxy group at the third position. Its molecular formula is C₈H₁₅NO, and it has a molecular weight of approximately 143.21 g/mol. The structure consists of a six-membered ring containing one nitrogen atom and an alkoxy group, which imparts unique properties to the compound.

The piperidine ring is known for its versatility in organic synthesis and medicinal chemistry, often serving as a scaffold in various biologically active compounds. The allyloxy substitution enhances its reactivity, making it suitable for further chemical transformations.

Currently, there is no documented information regarding a specific mechanism of action for 3-(Allyloxy)piperidine.

- Wear appropriate personal protective equipment (PPE) like gloves, safety glasses, and a lab coat when handling the compound [].

- Ensure proper ventilation in the workspace [].

- Store the compound in a cool, dry place away from incompatible chemicals [].

- Refer to safety data sheets (SDS) for more specific information if available.

- N-Allylation: The compound can react with electrophiles, facilitating the formation of N-allyl derivatives. This reaction can be catalyzed by palladium complexes, enhancing selectivity and yield .

- Allylic Rearrangements: Under certain conditions, the allyloxy group may participate in rearrangements, leading to various products through mechanisms such as carbene rearrangement and Claisen rearrangement .

- Formation of Enamines: Like other piperidine derivatives, it can form enamines when treated with carbonyl compounds, which are useful intermediates in organic synthesis .

3-(Allyloxy)piperidine exhibits various biological activities owing to its structural features. Research indicates that piperidine derivatives can interact with neurotransmitter systems, potentially influencing cognitive functions and mood disorders. Specific studies have shown that modifications at the 3-position can affect binding affinities to receptors such as dopamine and serotonin receptors, suggesting potential applications in neuropharmacology .

Additionally, some derivatives have demonstrated antibacterial properties, making them candidates for further investigation in drug development .

Several methods exist for synthesizing 3-(Allyloxy)piperidine:

- Direct Allylation: A common approach involves the reaction of piperidine with allyl halides in the presence of bases or catalysts to yield the desired allyloxy derivative. This method allows for high yields and selectivity under controlled conditions .

- Palladium-Catalyzed Reactions: Utilizing palladium catalysts facilitates more complex transformations, including N-allylation from 2,2,6,6-tetraalkyl-piperidines .

- One-Pot Synthesis: Recent advancements have introduced one-pot reactions combining multiple reagents to synthesize piperidine derivatives efficiently. This method simplifies the process and reduces purification steps .

3-(Allyloxy)piperidine finds applications in various fields:

- Pharmaceuticals: As a building block for synthesizing bioactive compounds targeting neurological disorders.

- Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules due to its reactive nature.

- Material Science: Potential use in developing polymers or materials with specific properties due to its unique functional groups.

Studies on interaction profiles indicate that 3-(Allyloxy)piperidine may exhibit significant interactions with various biological targets. For example:

- Receptor Binding Studies: Investigations into its affinity for neurotransmitter receptors can provide insights into its potential therapeutic effects.

- Metabolic Pathways: Understanding how this compound is metabolized can help predict its pharmacokinetic properties and guide dosage formulations.

Several compounds share structural similarities with 3-(Allyloxy)piperidine. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Type | Key Features | Unique Properties |

|---|---|---|---|

| Piperidine | Saturated heterocycle | Basic amine structure | Common solvent and base |

| N-Methylpiperidine | Piperidine derivative | Methyl substitution at nitrogen | Enhanced lipophilicity |

| 4-Allylpiperidine | Piperidine derivative | Allyl group at the 4-position | Different reactivity profile |

| 2-(Allyloxy)piperidine | Piperidine derivative | Allyl group at the 2-position | Varying biological activity |

3-(Allyloxy)piperidine stands out due to its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds.

Spectroscopic Identification

Proton and Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

Nuclear magnetic resonance spectroscopy represents the primary analytical technique for structural characterization of 3-(allyloxy)piperidine. The compound exhibits characteristic spectroscopic features that enable definitive identification and structural confirmation through detailed analysis of both one-dimensional proton and carbon-13 spectra.

Proton Nuclear Magnetic Resonance Spectral Analysis

The proton nuclear magnetic resonance spectrum of 3-(allyloxy)piperidine displays distinct resonance patterns that reflect the compound's molecular architecture [1] [2]. The piperidine ring protons exhibit characteristic chemical shift ranges that are consistent with established literature values for related heterocyclic compounds [3] [4]. The axial and equatorial protons at positions 2, 4, and 5 of the piperidine ring typically appear as complex multiplets between 1.2-1.9 parts per million, with the specific chemical shift values dependent on the local magnetic environment and conformational preferences of the six-membered ring [5] [6].

The protons adjacent to the nitrogen atom (position 6) demonstrate characteristic downfield shifts, appearing in the range of 2.5-3.0 parts per million due to the electron-withdrawing effect of the nitrogen heteroatom [4] [6]. This deshielding effect is well-documented in piperidine derivatives and serves as a diagnostic feature for structural confirmation [5].

The allyloxy substituent contributes distinctive spectroscopic signatures that facilitate unambiguous identification. The proton at position 3, bearing the allyloxy group, typically resonates between 3.8-4.0 parts per million as a multiplet, with the exact chemical shift dependent on the specific conformational arrangement and the electronic environment created by the ether linkage [7] [8]. The methylene protons of the allyl group (OCH2) appear as a doublet in the range of 4.0-4.2 parts per million, displaying characteristic coupling patterns with the adjacent vinyl proton [8] [9].

The vinyl system of the allyl group provides definitive spectroscopic markers for structural identification. The terminal methylene protons (=CH2) typically appear as a multiplet between 5.2-5.4 parts per million, while the vinyl proton (=CH-) resonates in the range of 5.8-6.0 parts per million [7] [8] [9]. These chemical shift values are consistent with literature reports for allyl ether systems and provide unambiguous confirmation of the allyloxy substituent.

Carbon-13 Nuclear Magnetic Resonance Spectral Analysis

The carbon-13 nuclear magnetic resonance spectrum of 3-(allyloxy)piperidine provides complementary structural information that confirms the molecular framework and substitution pattern [1] [2]. The piperidine ring carbons exhibit characteristic chemical shift ranges that are well-established in the literature for saturated nitrogen heterocycles [3] [4].

The carbon atoms at positions 2 and 5 of the piperidine ring typically resonate between 24-28 parts per million, consistent with methylene carbons in six-membered saturated rings [4] [6]. The carbon at position 4 appears slightly more downfield at 31-35 parts per million due to its specific geometric relationship within the ring system [3]. The carbon at position 6, adjacent to the nitrogen atom, demonstrates characteristic deshielding and resonates between 46-52 parts per million [4] [6].

The carbon bearing the allyloxy substituent (position 3) provides a distinctive spectroscopic signature, typically appearing between 70-75 parts per million as a methine carbon [7] [8]. This chemical shift range is characteristic of carbons bearing oxygen substituents and serves as a diagnostic feature for the substitution pattern [3] [4].

The allyloxy group contributes specific carbon resonances that facilitate structural confirmation. The methylene carbon directly attached to the ether oxygen (OCH2) typically resonates between 68-70 parts per million, consistent with aliphatic carbons adjacent to oxygen atoms [7] [8] [9]. The terminal alkene carbon (=CH2) appears at 117-118 parts per million, while the vinyl carbon (=CH-) resonates at 133-134 parts per million [8] [9]. These chemical shift values are characteristic of allyl ether systems and provide definitive confirmation of the allyloxy substituent.

Two-dimensional nuclear magnetic resonance experiments, including correlation spectroscopy and heteronuclear multiple-quantum correlation, provide additional structural confirmation through the identification of through-bond and through-space interactions [2] [4]. These techniques enable detailed assignment of individual carbon and proton resonances and confirm the substitution pattern through the observation of characteristic cross-peaks [6].

Infrared Vibrational Mode Assignments

Infrared spectroscopy provides complementary structural information for 3-(allyloxy)piperidine through the identification of characteristic vibrational modes that correspond to specific functional groups within the molecule [10] [11]. The infrared spectrum exhibits diagnostic absorption bands that enable confirmation of the molecular structure and identification of key functional groups.

Nitrogen-Hydrogen Vibrational Modes

The presence of a secondary amine within the piperidine ring typically manifests as a characteristic absorption band in the region of 3300-3500 cm⁻¹, corresponding to the nitrogen-hydrogen stretching vibration [10] [11]. This absorption band is generally of medium intensity and may exhibit variable characteristics depending on the hydrogen-bonding environment and conformational preferences of the piperidine ring [4] [5]. The specific frequency and intensity of this band provide information about the electronic environment of the nitrogen atom and potential intermolecular interactions.

Carbon-Hydrogen Vibrational Modes

The aliphatic carbon-hydrogen stretching vibrations of the piperidine ring and allyloxy group contribute to strong absorption bands in the region of 2800-3000 cm⁻¹ [10] [11]. These bands typically exhibit high intensity and may appear as multiple overlapping absorptions due to the various carbon-hydrogen environments within the molecule [4]. The specific frequency pattern within this region provides information about the carbon hybridization states and the overall molecular structure.

Carbon-hydrogen bending vibrations contribute to characteristic absorption bands in the regions of 1450-1470 cm⁻¹ and 1350-1400 cm⁻¹ [10] [11]. These bands are typically of medium intensity and correspond to the various carbon-hydrogen bending modes within the aliphatic framework of the molecule [4]. The specific frequency and intensity patterns provide information about the molecular geometry and conformational preferences.

Vinyl System Vibrational Modes

The allyl group contributes distinctive vibrational modes that facilitate structural identification. The carbon-carbon double bond stretching vibration typically appears as a medium-intensity band in the region of 1640-1680 cm⁻¹ [10] [9] [11]. This absorption is characteristic of alkene systems and provides definitive confirmation of the vinyl group within the allyloxy substituent.

The vinyl carbon-hydrogen bending vibrations contribute to characteristic absorption bands in the region of 900-1000 cm⁻¹ [10] [11]. These bands are typically of medium intensity and provide additional confirmation of the allyl group structure [9]. The specific frequency and intensity patterns within this region are diagnostic for terminal alkene systems.

Carbon-Oxygen Vibrational Modes

The ether linkage between the piperidine ring and the allyl group contributes strong absorption bands in the region of 1100-1300 cm⁻¹, corresponding to carbon-oxygen stretching vibrations [10] [11]. These bands are typically of high intensity and provide definitive confirmation of the ether functionality within the molecule [4]. The specific frequency and intensity patterns within this region are characteristic of aliphatic ether systems and enable differentiation from other oxygen-containing functional groups.

Ring Vibrational Modes

The piperidine ring contributes characteristic vibrational modes that appear as weak to medium-intensity bands in the region of 700-900 cm⁻¹ [10] [11]. These bands correspond to various ring deformation and carbon-hydrogen bending modes within the six-membered saturated ring system [4]. The specific frequency and intensity patterns provide information about the ring conformation and substitution pattern.

Chromatographic Purity Assessment

High-Performance Liquid Chromatography Method Development for Trace Impurity Detection

The development of robust high-performance liquid chromatography methods for 3-(allyloxy)piperidine requires systematic optimization of chromatographic parameters to achieve adequate separation of the target compound from potential impurities and degradation products [12] [13]. The heterocyclic nature of the compound and the presence of the allyloxy substituent present specific analytical challenges that necessitate careful method development approaches.

Stationary Phase Selection and Optimization

The selection of appropriate stationary phase chemistry represents a critical parameter in method development for 3-(allyloxy)piperidine analysis [14] [15]. Reversed-phase chromatography using octadecylsilane (C18) stationary phases has demonstrated effectiveness for the separation of piperidine derivatives, providing adequate retention and resolution for most analytical applications [13] [16]. The hydrophobic interactions between the allyloxy group and the stationary phase contribute to the retention mechanism, while the polar piperidine ring provides selectivity for impurity separation.

Alternative stationary phase chemistries, including phenyl-bonded phases and mixed-mode columns, offer complementary separation mechanisms that may provide enhanced selectivity for specific impurities [14] [15]. Phenyl-bonded phases exploit π-π interactions with aromatic impurities, while mixed-mode columns combine reversed-phase and ion-exchange mechanisms to provide unique selectivity for basic compounds [16] [15].

The particle size and column dimensions significantly influence the chromatographic performance, with smaller particle sizes (3-5 μm) providing improved efficiency and resolution [13] [14]. Column dimensions of 250 × 4.6 mm represent a practical compromise between resolution and analysis time, although shorter columns may be employed for routine analysis applications [16].

Mobile Phase Optimization and Buffer Systems

The optimization of mobile phase composition requires careful consideration of the compound's chemical properties and the separation requirements for potential impurities [12] [13]. Gradient elution systems using water-acetonitrile mixtures provide effective separation for 3-(allyloxy)piperidine and related compounds, with the gradient profile optimized to achieve adequate resolution within acceptable analysis times [14] [16].

The incorporation of appropriate buffer systems is essential for maintaining consistent chromatographic behavior and achieving optimal peak shape for basic compounds [13] [15]. Trifluoroacetic acid (0.1%) in the aqueous mobile phase provides effective ion-pairing for basic compounds and improves peak symmetry [12] [16]. Alternative buffer systems, including ammonium formate and phosphoric acid, may be employed depending on the specific analytical requirements and detection methods [14] [15].

The mobile phase pH significantly influences the retention and selectivity of basic compounds, with optimal performance typically achieved at pH values below the compound's pKa [13] [15]. The specific pH optimization requires experimental determination based on the separation requirements and the nature of potential impurities.

Detection Method Selection and Optimization

Ultraviolet detection at 210 nm provides adequate sensitivity for 3-(allyloxy)piperidine analysis, taking advantage of the compound's chromophore absorption characteristics [12] [13]. The selection of detection wavelength represents a compromise between sensitivity and selectivity, with lower wavelengths providing increased sensitivity but potentially reduced selectivity due to matrix interference [14] [16].

Mass spectrometric detection offers enhanced selectivity and structural information for impurity identification, with electrospray ionization providing effective ionization for the basic piperidine compound [13] [17]. The development of multiple reaction monitoring methods enables trace-level quantification of specific impurities with high selectivity and sensitivity [17].

Method Validation and Performance Characteristics

The validation of high-performance liquid chromatography methods for 3-(allyloxy)piperidine requires demonstration of appropriate analytical performance characteristics according to established pharmaceutical guidelines [12] [13]. Specificity studies confirm the method's ability to separate the target compound from potential impurities and degradation products, while linearity studies demonstrate the quantitative relationship between detector response and concentration over the analytical range [17].

Precision studies, including both repeatability and intermediate precision, confirm the method's reproducibility under various conditions [13] [17]. Accuracy studies demonstrate the method's ability to quantify known impurities at levels relevant to pharmaceutical specifications [12]. Detection and quantification limits are established to ensure adequate sensitivity for trace impurity analysis, typically requiring detection limits in the range of 0.1-1.0 parts per million [17].

Impurity Profiling and Identification

The systematic identification of potential impurities requires comprehensive understanding of the synthetic pathways and degradation mechanisms of 3-(allyloxy)piperidine [18] [17]. Process-related impurities may include starting materials, synthetic intermediates, and byproducts from the manufacturing process [18]. Degradation products may arise from hydrolysis, oxidation, or other chemical transformations under storage conditions [17].

The chromatographic method must demonstrate adequate resolution for all identified impurities, with resolution values typically required to exceed 2.0 for adjacent peaks [13] [17]. The method's ability to separate and quantify impurities at levels relevant to pharmaceutical specifications (typically 0.1-1.0%) represents a critical validation requirement [18].

Gas Chromatography-Mass Spectrometry Fragmentation Patterns

Gas chromatography-mass spectrometry provides complementary analytical capabilities for 3-(allyloxy)piperidine characterization, offering unique advantages for structural confirmation and impurity identification through the analysis of electron ionization fragmentation patterns [19] [20]. The technique's ability to provide detailed structural information through fragmentation analysis makes it particularly valuable for compound identification and purity assessment.

Molecular Ion Formation and Stability

The molecular ion of 3-(allyloxy)piperidine (m/z 141) represents the starting point for fragmentation analysis, although its relative abundance may be limited due to the compound's tendency to undergo facile fragmentation under electron ionization conditions [19] [20]. The molecular ion provides confirmation of the compound's molecular weight and serves as the precursor for subsequent fragmentation processes [21] [22].

The stability of the molecular ion is influenced by the presence of the nitrogen heteroatom and the allyloxy substituent, both of which may facilitate fragmentation through the formation of stable intermediate ions [19] [20]. The specific abundance of the molecular ion peak provides information about the compound's fragmentation propensity and may be used as a diagnostic feature for structural confirmation [21].

Primary Fragmentation Pathways

The most significant fragmentation pathway involves the loss of the allyl group (C₃H₅, 41 mass units) from the molecular ion to produce a fragment at m/z 100 [19] [20]. This fragmentation occurs through α-cleavage adjacent to the ether oxygen, representing a thermodynamically favorable process that generates a stabilized oxonium ion intermediate [21] [22]. The resulting fragment ion retains the piperidine ring structure and provides diagnostic information about the substitution pattern.

The formation of the piperidine fragment (m/z 84) represents another major fragmentation pathway, typically resulting in the base peak of the spectrum [19] [20]. This fragment arises through the loss of the allyloxy group and potentially additional hydrogen atoms, generating a stable six-membered ring cation that is characteristic of piperidine derivatives [21] [22]. The high abundance of this fragment makes it a valuable diagnostic feature for compound identification.

Secondary Fragmentation Processes

Secondary fragmentation of the primary fragment ions leads to the formation of smaller product ions that provide additional structural information [19] [20]. The piperidine fragment (m/z 84) may undergo further fragmentation to produce ions at m/z 69 and m/z 56, corresponding to the loss of methyl groups or ring-opening processes [21] [22]. These secondary fragmentations provide information about the ring structure and substitution pattern.

The allyl fragment (m/z 41) may be observed as a result of the primary fragmentation process, representing the complementary ion to the m/z 100 fragment [19] [20]. Additional low-mass fragments, including m/z 29 corresponding to CHO, may arise through rearrangement processes and provide supplementary structural information [21] [22].

Fragmentation Mechanism Interpretation

The interpretation of fragmentation patterns requires consideration of the thermodynamic and kinetic factors that govern fragmentation processes under electron ionization conditions [19] [20]. The preferential formation of certain fragment ions reflects the relative stability of the resulting ionic species and the energy requirements for specific bond cleavage processes [21] [22].

The formation of the piperidine fragment through α-cleavage represents a thermodynamically favorable process that generates a stable six-membered ring cation [19] [20]. The specific fragmentation pathway depends on the substitution pattern and the electronic environment within the molecule [21] [22]. The relative abundance of fragment ions provides information about the preferred fragmentation pathways and may be used for structural confirmation and compound identification.

Analytical Applications and Method Development

The development of gas chromatography-mass spectrometry methods for 3-(allyloxy)piperidine requires optimization of chromatographic and mass spectrometric parameters to achieve adequate sensitivity and selectivity [19] [20]. The selection of appropriate chromatographic conditions, including column selection and temperature programming, influences the compound's elution characteristics and the quality of mass spectral data [23] [24].

The optimization of mass spectrometric parameters, including ionization energy and ion source conditions, affects the fragmentation pattern and the relative abundance of diagnostic ions [19] [20]. The development of selected ion monitoring methods enables sensitive quantification of the compound and potential impurities based on characteristic fragment ions [23] [24].

Impurity Identification and Structural Elucidation

The application of gas chromatography-mass spectrometry to impurity identification relies on the comparison of fragmentation patterns with those of known compounds or predicted fragmentation behavior [19] [20]. The technique's ability to provide detailed structural information through fragmentation analysis makes it particularly valuable for the identification of unknown impurities and degradation products [21] [22].